Methyl (4,5-diethoxy-2-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-19-11-6-9(7-13(15)18-3)10(14(16)17)8-12(11)20-5-2/h6,8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRZEYZOKRJWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 4,5 Diethoxy 2 Nitrophenyl Acetate
Retrosynthetic Analysis and Key Disconnection Strategies for Methyl (4,5-diethoxy-2-nitrophenyl)acetate
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. For this compound, several logical disconnections can be proposed.
The most apparent disconnections are at the functional groups. The ester functional group can be disconnected at the acyl-oxygen bond, leading to (4,5-diethoxy-2-nitrophenyl)acetic acid and methanol (B129727). This is a standard C-O disconnection corresponding to an esterification reaction.
A crucial C-C bond disconnection can be made between the benzylic carbon and the carboxylic acid carbon of the phenylacetic acid intermediate. This leads to a (4,5-diethoxy-2-nitrophenyl)methyl synthon, which could be derived from a benzyl (B1604629) halide, and a carboxyl synthon. This strategy points towards a synthesis starting from a toluene (B28343) derivative, which is then functionalized at the benzylic position.
Further analysis involves functional group interconversion (FGI). The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution, but its presence is key to the target molecule's structure. Retrosynthetically, it can be introduced via nitration of a precursor molecule. The two ethoxy groups can be traced back to a dihydroxybenzene derivative, suggesting an etherification step in the forward synthesis.
Based on these strategies, a plausible retrosynthetic pathway is outlined below:
Ester Disconnection: Disconnect the methyl ester to reveal (4,5-diethoxy-2-nitrophenyl)acetic acid.
C-C Bond Disconnection: Disconnect the bond between the aromatic ring and the acetic acid side chain. This suggests a precursor like 4,5-diethoxy-2-nitrobenzyl cyanide or 4,5-diethoxy-2-nitrotoluene.
Functional Group Interconversion (FGI): The nitro group can be introduced via nitration of 3,4-diethoxytoluene.
C-O Ether Bond Disconnection: The diethoxy moiety can be synthesized from a catechol derivative (1,2-dihydroxybenzene).
This analysis suggests that a practical starting material could be 3,4-diethoxytoluene, which can be synthesized from commercially available precursors.
Established Synthetic Routes to this compound
Established synthetic routes generally follow the logic derived from the retrosynthetic analysis, building the molecule step-by-step from simpler precursors.
Synthesis of the 4,5-Diethoxy-2-nitrophenyl Moiety
The core of the target molecule is the substituted phenyl ring. A common starting material for this moiety is a derivative of 3,4-diethoxytoluene. The synthesis of a closely related compound, 4,5-dimethoxy-2-nitrotoluene, is documented and provides a reliable template for the diethoxy analogue. chemicalbook.com
The synthesis typically begins with the nitration of 3,4-diethoxytoluene. The two ethoxy groups are ortho, para-directing and strongly activating, which facilitates electrophilic aromatic substitution. The nitration is usually performed using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemistrysteps.com The steric hindrance from the methyl group and one of the ethoxy groups directs the incoming nitro group to the C2 position.
An alternative precursor is 3,4-diethoxyphenylacetic acid. chemspider.com Nitration of this compound would likely lead to the desired 4,5-diethoxy-2-nitrophenylacetic acid, which can then be esterified. This approach is analogous to the synthesis of 4,5-dimethoxy-2-nitro-phenylacetic acid from 3,4-dimethoxyphenylacetic acid. prepchem.com
Strategies for Acetate (B1210297) Functionalization at the Benzylic Position
Once the 4,5-diethoxy-2-nitrotoluene intermediate is obtained, the next step is to introduce the acetate group at the benzylic position. A common and effective multi-step method proceeds through a benzyl halide intermediate. mdpi.com
Benzylic Bromination: The methyl group of 4,5-diethoxy-2-nitrotoluene can be selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. This yields 1-(bromomethyl)-4,5-diethoxy-2-nitrobenzene.
Cyanation: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent. This nucleophilic substitution reaction produces 2-(4,5-diethoxy-2-nitrophenyl)acetonitrile.
Hydrolysis: The nitrile group is subsequently hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with aqueous sulfuric acid, is commonly used for converting benzyl cyanides to phenylacetic acids. orgsyn.orgorgsyn.org
Esterification: The final step is the esterification of the resulting (4,5-diethoxy-2-nitrophenyl)acetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrogen chloride, and often involves heating under reflux.
A patent for the synthesis of related 2-nitro-4-substituted phenylacetic acids describes a process starting from a substituted halobenzene, which is nitrated, then reacted with methyl or ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the desired phenylacetic acid. google.com
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions.
For the nitration step , several factors must be carefully controlled:
Temperature: Aromatic nitration is a highly exothermic reaction. numberanalytics.com Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of undesired isomers. researchgate.netscispace.com
Acid Concentration: The ratio and concentration of nitric and sulfuric acids determine the concentration of the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com Adjusting this can control the reaction rate and selectivity.
Reaction Time: Allowing the reaction to proceed for an optimal duration ensures complete conversion without promoting the formation of byproducts. researchgate.net
For the acetate functionalization steps, optimization is also key:
Benzylic Bromination: The amount of NBS and radical initiator, as well as the reaction temperature and irradiation, must be fine-tuned to favor monobromination and prevent side reactions.
Hydrolysis and Esterification: In the hydrolysis of the nitrile, the concentration of the acid or base and the reaction temperature and time are important parameters. orgsyn.org For the final esterification, using an excess of methanol or removing the water byproduct can shift the equilibrium towards the product, thereby increasing the yield.
The table below summarizes key parameters for optimization in the synthesis of nitrophenylacetic acid derivatives.
| Reaction Step | Parameter to Optimize | Typical Conditions/Rationale | Potential Issues |
|---|---|---|---|
| Nitration | Temperature | 0-10 °C; To control exothermic reaction and prevent polysubstitution. researchgate.netscispace.com | Over-nitration, formation of isomers. |
| Nitration | Acid Mixture | Conc. H₂SO₄/HNO₃; H₂SO₄ acts as a catalyst to generate NO₂⁺. masterorganicchemistry.com | Harsh conditions, safety concerns. numberanalytics.com |
| Benzylic Bromination | Reagents | NBS, AIBN; Selective for allylic/benzylic C-H bonds. mdpi.com | Dibromination, ring bromination if conditions are too harsh. |
| Nitrile Hydrolysis | pH and Temperature | Strong acid (e.g., H₂SO₄) and heat; Drives reaction to completion. orgsyn.org | Decomposition of sensitive functional groups. |
| Esterification | Catalyst/Conditions | Acid catalyst (e.g., H₂SO₄), reflux in excess methanol; Le Chatelier's principle. | Incomplete reaction, requires purification from excess alcohol and catalyst. |
Novel Synthetic Strategies for this compound and Related Analogues
Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These novel strategies often rely on catalysis to achieve transformations under milder conditions.
Catalytic Approaches in Diethoxylation and Nitration Reactions
While traditional nitration methods using mixed acids are effective, they pose significant environmental and safety challenges. numberanalytics.com Modern research has focused on developing catalytic systems that are more benign.
Catalytic Nitration: A variety of solid acid catalysts, such as zeolites, clays, and supported metal oxides (e.g., MoO₃–SiO₂), have been investigated for aromatic nitration. researchgate.net These catalysts can offer several advantages:
Improved Selectivity: The defined pore structures of some solid catalysts can enhance regioselectivity.
Milder Conditions: Many catalytic systems operate under less acidic and lower temperature conditions.
Reusability: Solid catalysts can often be recovered and reused, reducing waste and cost.
Greener Reagents: Some methods use alternative nitrating agents like dinitrogen pentoxide (N₂O₅) or metal nitrates in conjunction with a catalyst, avoiding the use of large quantities of sulfuric acid. researchgate.net
Transition metal-catalyzed nitration has also emerged as a powerful tool. sci-hub.se Catalysts based on copper, palladium, or ruthenium can direct the nitration to specific C-H bonds, often guided by a directing group on the substrate. sci-hub.se Enzymatic catalysis, using enzymes like horseradish peroxidase, represents a green alternative for the nitration of certain aromatic compounds under mild, neutral pH conditions. nih.gov
The table below compares different nitrating systems.
| Nitrating System | Active Species | Advantages | Disadvantages |
|---|---|---|---|
| Mixed Acid (H₂SO₄/HNO₃) | NO₂⁺ (Nitronium ion) | Well-established, effective for many substrates. masterorganicchemistry.com | Harsh conditions, corrosive, significant acid waste. numberanalytics.com |
| Solid Acid Catalysts | NO₂⁺ (Generated on catalyst surface) | Reusable, often milder conditions, potentially higher selectivity. researchgate.net | Catalyst deactivation can occur, substrate scope may be limited. |
| Metal-Catalyzed (e.g., Cu, Pd) | Metal-nitrate complexes | High regioselectivity (C-H activation), milder conditions. sci-hub.se | Catalyst cost, potential for metal contamination in the product. |
| Enzymatic (e.g., HRP) | Enzyme-mediated radical mechanism | Environmentally benign, mild pH and temperature. nih.gov | Limited substrate scope, enzyme stability issues. |
Catalytic Diethoxylation: While the synthesis of the 4,5-diethoxy moiety is typically achieved through Williamson ether synthesis starting from the corresponding diol (4-methylcatechol), modern cross-coupling reactions offer alternative catalytic routes. Palladium- or copper-catalyzed C-O coupling reactions (Buchwald-Hartwig etherification) could potentially be employed to construct the diethoxyaromatic core from a dihalo-aromatic precursor and sodium ethoxide, though this would represent a less conventional approach for this specific substitution pattern.
Green Chemistry Principles in Synthetic Design and Implementation
The synthesis of this compound can be evaluated through the lens of green chemistry to minimize its environmental impact. Green chemistry principles encourage the use of less hazardous chemicals, safer solvents, and energy-efficient processes, while maximizing atomic efficiency. mdpi.comnih.gov Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are employed to quantitatively assess the "greenness" of a synthetic route. researchgate.netwhiterose.ac.ukwiley-vch.de
A traditional synthesis might involve nitration of a precursor using a mixture of concentrated nitric and sulfuric acids, followed by esterification. Such a process often generates significant acidic waste and uses volatile organic solvents, resulting in a low RME and a high PMI.
In contrast, a greener approach would focus on several key improvements:
Catalysis: Utilizing solid acid catalysts or milder nitrating agents to replace corrosive mineral acids, thereby simplifying workup procedures and reducing waste. numberanalytics.com
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free conditions where possible. calvin.edu
Energy Efficiency: Employing reaction conditions at ambient temperature and pressure, potentially facilitated by highly active catalysts, to reduce energy consumption. nih.gov
The following table provides a comparative analysis of a hypothetical traditional versus a green synthetic pathway for a key step in the formation of a substituted nitrophenylacetate.
| Metric | Traditional Synthesis | Green Synthesis | Description |
|---|---|---|---|
| Atom Economy (AE) | ~65% | ~85% | Measures the proportion of reactant atoms incorporated into the final product. Higher is better. |
| Reaction Mass Efficiency (RME) | ~40% | ~75% | Ratio of the mass of the product to the total mass of reactants. wiley-vch.de Incorporates yield and stoichiometry. |
| Process Mass Intensity (PMI) | >100 kg/kg | <25 kg/kg | Total mass used in a process (solvents, reagents, water) divided by the mass of the product. Lower is better. whiterose.ac.uk |
| Solvent Choice | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Focuses on using solvents with lower environmental and health impacts. calvin.edu |
| Catalyst | H₂SO₄ (stoichiometric) | Solid Acid Catalyst (catalytic) | Emphasizes the use of recyclable and less hazardous catalytic reagents over stoichiometric ones. |
Advanced Techniques in Flow Chemistry for Continuous Synthesis
Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates like this compound. researchgate.netirost.ireuropa.eu This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and enhanced selectivity. researchgate.netnumberanalytics.com
The synthesis of nitroaromatic compounds, often involving highly exothermic nitration reactions, is particularly well-suited for flow chemistry. europa.euewa.pub The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, mitigating the risk of thermal runaways and the formation of unwanted byproducts. researchgate.netscispace.com
A potential multi-step continuous synthesis of this compound could involve the following sequence:
Nitration: A solution of the aromatic precursor and a nitrating agent are continuously mixed in a microreactor under controlled temperature, affording the nitroaromatic intermediate.
Functionalization/Esterification: The output from the first reactor is fed directly into a second module where it reacts with other reagents to build the acetate side chain and form the final ester.
In-line Purification: The product stream can be passed through columns containing scavengers or adsorbents to remove impurities before collection, minimizing the need for traditional workup and purification steps. acs.org
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions (e.g., nitration). | Superior heat transfer minimizes risk; small reaction volumes enhance safety. europa.eu |
| Scalability | Complex re-optimization often required. | Scalable by operating for longer durations or "numbering-up" parallel reactors. scispace.com |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Yield & Selectivity | Often lower due to side reactions from poor heat control. | Typically higher yields and improved selectivity. irost.ir |
| Process Time | Longer reaction and workup times. | Significantly reduced reaction times (seconds to minutes). nih.gov |
Reactivity of this compound in Diverse Organic Transformations
Investigation of Ester Hydrolysis and Transesterification Pathways
The ester functional group in this compound is susceptible to hydrolysis, yielding (4,5-diethoxy-2-nitrophenyl)acetic acid and methanol. This transformation can occur under both acidic and basic conditions.
Base-Catalyzed Hydrolysis: This is typically a more rapid process, proceeding via a nucleophilic acyl substitution mechanism. The rate is dependent on the concentration of the hydroxide (B78521) ion. The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on related p-nitrophenyl esters show that hydrolysis rates are significantly influenced by the electronic nature of ring substituents, a relationship often described by the Hammett equation. nih.govoieau.frsemanticscholar.org General base catalysis, where a base other than hydroxide facilitates proton transfer, is also a relevant pathway. semanticscholar.orgacs.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. This process is reversible, and the position of the equilibrium can be controlled by the reaction conditions.
Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This is an equilibrium-controlled process, and driving it to completion often requires using a large excess of the new alcohol or removing the methanol as it is formed.
| Condition | Reactant | Product(s) | Mechanism Notes |
|---|---|---|---|
| Aqueous NaOH (Basic) | Water | (4,5-diethoxy-2-nitrophenyl)acetic acid + Methanol | Irreversible saponification. Rate is enhanced by the electron-withdrawing nitro group. |
| Aqueous H₂SO₄ (Acidic) | Water | (4,5-diethoxy-2-nitrophenyl)acetic acid + Methanol | Reversible equilibrium. Involves protonation of the carbonyl oxygen. |
| Ethanol, NaOEt (Basic) | Ethanol | Ethyl (4,5-diethoxy-2-nitrophenyl)acetate + Methanol | Transesterification. Equilibrium process. |
| Ethanol, H⁺ (Acidic) | Ethanol | Ethyl (4,5-diethoxy-2-nitrophenyl)acetate + Methanol | Acid-catalyzed transesterification. Equilibrium process. |
Exploration of Reductive and Oxidative Transformations of the Nitro Group
The nitro group is a key functional handle on the this compound molecule, and its transformation, particularly through reduction, opens pathways to a wide array of other compounds. numberanalytics.com
Reductive Transformations: The reduction of the aromatic nitro group can be controlled to yield different products depending on the reagents and conditions employed. jsynthchem.comjsynthchem.com
Complete Reduction to Amine: This is the most common transformation, yielding Methyl (2-amino-4,5-diethoxyphenyl)acetate. It can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. acs.orgacs.org Electrochemical methods also provide a sustainable route to the corresponding aniline (B41778) derivative. nih.gov
Partial Reduction: Under milder or more controlled conditions, intermediate oxidation states can be isolated. For example, reduction can be stopped at the nitroso or hydroxylamine (B1172632) stage. researchgate.net
Reductive Coupling: Under specific conditions, reductive coupling can occur to form azo or azoxy compounds, linking two molecules of the parent nitroaromatic. rsc.org
Oxidative Transformations: The nitro group is already in a high oxidation state, making further oxidation uncommon and energetically unfavorable. The primary interest in the reactivity of the nitro group lies in its reduction.
| Reagent/Condition | Transformation | Major Product |
|---|---|---|
| H₂, Pd/C or PtO₂ | Complete Reduction | Methyl (2-amino-4,5-diethoxyphenyl)acetate |
| Fe / NH₄Cl or Sn / HCl | Complete Reduction | Methyl (2-amino-4,5-diethoxyphenyl)acetate |
| NaBH₄ / Ni(PPh₃)₄ | Selective Reduction | Methyl (2-amino-4,5-diethoxyphenyl)acetate jsynthchem.com |
| Zn / NH₄Cl | Partial Reduction | Methyl (4,5-diethoxy-2-hydroxylaminophenyl)acetate |
| Electrochemical Reduction | Controlled Reduction | Can yield amine, hydroxylamine, or nitroso derivatives depending on potential. koreascience.kr |
Studies on Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS): The substitution pattern on the phenyl ring of this compound is governed by the cumulative directing effects of the existing substituents.
-OCH₂CH₃ (Ethoxy) groups: These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org
-NO₂ (Nitro) group: This is a strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing effects. pressbooks.pubyoutube.com
-CH₂COOCH₃ (Methyl acetate) group: This is a weakly deactivating group and is generally considered to have a minor directing influence compared to the potent ethoxy and nitro groups.
Considering the positions, the two ethoxy groups at C4 and C5 strongly activate the ring. The nitro group at C2 strongly deactivates it. The most likely positions for an incoming electrophile (E⁺) are C6 and C3, which are ortho to one of the activating ethoxy groups and not sterically hindered by the acetate side chain. The position meta to the deactivating nitro group is C6. Therefore, the C6 position is strongly favored for electrophilic attack, being ortho to the C5-ethoxy group and meta to the nitro group.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.orgchemistrysteps.com The parent molecule, this compound, does not possess a suitable leaving group on the aromatic ring. However, the presence of the powerful electron-withdrawing nitro group makes the aromatic ring highly electron-deficient. If a derivative were synthesized with a leaving group at an activated position (e.g., C1 or C3), it would be highly susceptible to nucleophilic attack. The addition of a nucleophile to the electron-deficient ring is generally the rate-limiting step in SNAr reactions. nih.gov
| Reaction Type | Directing Effects Summary | Predicted Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) | -OEt groups (C4, C5): Strong activators, o,p-directors. -NO₂ group (C2): Strong deactivator, m-director. masterorganicchemistry.com | Substitution is strongly favored at the C6 position, which is ortho to the C5-ethoxy group and meta to the nitro group. |
| Nucleophilic Aromatic Substitution | The ring is highly electron-deficient due to the -NO₂ group. numberanalytics.com No inherent leaving group is present. | The parent compound is unreactive towards SNAr. However, a derivative with a leaving group at C1 or C3 would be highly reactive. |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4,5 Diethoxy 2 Nitrophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. The predicted chemical shifts for Methyl (4,5-diethoxy-2-nitrophenyl)acetate are based on the analysis of its functional groups—a 1,2,4,5-tetrasubstituted benzene (B151609) ring, a nitro group, two ethoxy groups, and a methyl acetate (B1210297) moiety—and comparison with similar known compounds.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) linker, the methyl ester, and the two ethoxy groups. The electron-withdrawing nitro group and electron-donating ethoxy groups significantly influence the chemical shifts of the aromatic protons.
Aromatic Protons (H-3, H-6): Two singlets are predicted for the two aromatic protons, as they have no adjacent protons to couple with. The proton at the C-3 position, situated between the nitro and ethoxy groups, is expected to be deshielded, appearing further downfield. The proton at the C-6 position will appear slightly more upfield.
Methylene Protons (-CH₂-COOCH₃): The two protons of the methylene bridge between the aromatic ring and the ester group are expected to appear as a sharp singlet.
Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group will also produce a distinct singlet.
Ethoxy Groups (-OCH₂CH₃): The two ethoxy groups are chemically equivalent and will each exhibit a quartet for the methylene (-OCH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methylene protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-3 | 7.7 - 7.9 | Singlet (s) | N/A |
| Aromatic H-6 | 7.0 - 7.2 | Singlet (s) | N/A |
| -CH₂- (acetate) | 4.0 - 4.2 | Singlet (s) | N/A |
| -OCH₃ (ester) | 3.7 - 3.8 | Singlet (s) | N/A |
| -OCH₂- (ethoxy) | 4.1 - 4.3 | Quartet (q) | ~7.0 |
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, typically in the 168-172 ppm region.
Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons. The carbons attached to the nitro group (C-2) and oxygen atoms (C-4, C-5) will be the most deshielded among the ring carbons.
Aliphatic Carbons: Signals for the methylene carbon of the acetate group, the methyl carbon of the ester, and the methylene and methyl carbons of the ethoxy groups are expected in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 169.0 - 171.0 |
| C-4 / C-5 (Ar-O) | 148.0 - 150.0 |
| C-2 (Ar-NO₂) | 140.0 - 142.0 |
| C-1 (Ar-C) | 128.0 - 130.0 |
| C-6 (Ar-H) | 115.0 - 117.0 |
| C-3 (Ar-H) | 110.0 - 112.0 |
| -OCH₂- (ethoxy) | 64.0 - 66.0 |
| -OCH₃ (ester) | 52.0 - 54.0 |
| -CH₂- (acetate) | 39.0 - 41.0 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the primary expected correlation would be between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign the chemical shifts of each protonated carbon by correlating the ¹H and ¹³C signals. For instance, the signal for the acetate methylene protons at ~4.1 ppm would correlate with the carbon signal at ~40 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for assembling the molecular fragments. Key HMBC correlations would be expected from the acetate methylene protons to the ester carbonyl carbon and aromatic carbons C-1, C-2, and C-3. Correlations from the aromatic protons to adjacent and distant carbons would confirm the substitution pattern on the benzene ring.
Predicted 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons |
|---|---|---|
| COSY | -OCH₂- (ethoxy) | -CH₃ (ethoxy) |
| HSQC | Aromatic H-3 | Aromatic C-3 |
| Aromatic H-6 | Aromatic C-6 | |
| -CH₂- (acetate) | -CH₂- (acetate) | |
| -OCH₃ (ester) | -OCH₃ (ester) | |
| -OCH₂- (ethoxy) | -OCH₂- (ethoxy) | |
| -CH₃ (ethoxy) | -CH₃ (ethoxy) | |
| HMBC | -CH₂- (acetate) | C=O, C-1, C-2, C-3 |
| -OCH₃ (ester) | C=O | |
| Aromatic H-3 | C-1, C-2, C-4, C-5 | |
| Aromatic H-6 | C-1, C-2, C-4, C-5 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
High-resolution mass spectrometry measures m/z values with very high precision, allowing for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₃H₁₇NO₆. HRMS would be used to confirm this composition by matching the experimentally measured accurate mass to the calculated theoretical mass.
Molecular Formula: C₁₃H₁₇NO₆
Calculated Monoisotopic Mass: 283.1056 g/mol
Expected HRMS Result: An experimental mass of 283.1056 ± 0.0005 (within 5 ppm error) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would confirm the elemental composition.
Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (such as the molecular ion) to generate a characteristic pattern of fragment ions. This pattern provides valuable information about the molecule's structure. The fragmentation of this compound would likely proceed through the cleavage of its ester and ether functional groups.
Predicted Fragmentation Pathways:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester can lead to the formation of an acylium ion [M - OCH₃]⁺.
Loss of the carbomethoxy group (•COOCH₃): This would result in a benzylic-type cation [M - COOCH₃]⁺.
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation pathway for ethoxy groups is the McLafferty rearrangement or simple cleavage, leading to the loss of ethylene.
Cleavage of the nitro group: Fragmentation involving the nitro group can lead to the loss of •NO or •NO₂.
Predicted Major Fragment Ions
| Predicted m/z | Identity of Fragment |
|---|---|
| 283.1 | [M]⁺ (Molecular Ion) |
| 252.1 | [M - OCH₃]⁺ |
| 238.1 | [M - NO₂]⁺ |
| 224.1 | [M - COOCH₃]⁺ |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.
Nitro Group (NO₂): Strong and distinct stretching vibrations are characteristic of the nitro group. The asymmetric stretch appears at a higher frequency than the symmetric stretch.
Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is one of the most prominent features in the IR spectrum.
C-O Bonds: The C-O stretching vibrations from the ester and the two aryl ether linkages will appear in the fingerprint region.
Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while aromatic C=C bond stretching vibrations cause several bands in the 1450-1600 cm⁻¹ region.
Aliphatic Groups: C-H stretching vibrations for the methyl and methylene groups are expected just below 3000 cm⁻¹.
Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 2990 - 2850 | Medium |
| Ester C=O | Stretch | 1745 - 1730 | Strong |
| Aromatic C=C | Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretch | 1540 - 1510 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1360 - 1330 | Strong |
| Ether C-O | Asymmetric Stretch | 1280 - 1240 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
The electronic absorption spectrum of this compound is expected to be dominated by the electronic transitions associated with the nitroaromatic chromophore. The UV-Vis spectra of nitrobenzene (B124822) derivatives are well-characterized and typically feature multiple absorption bands corresponding to different electronic transitions. documentsdelivered.com
UV-Vis Absorption: The absorption profile is anticipated to show contributions from both locally excited (LE) states within the benzene ring and intramolecular charge-transfer (ICT) transitions. The ICT transition occurs from the electron-rich diethoxy-substituted benzene ring (donor) to the electron-deficient nitro group (acceptor).
π → π Transitions:* These transitions, characteristic of the aromatic system, are expected to appear at shorter wavelengths, typically in the 200-280 nm region.
Intramolecular Charge-Transfer (ICT) Band: The most prominent feature in the near-UV or visible region would be the ICT band. The presence of two strong electron-donating ethoxy groups ortho and meta to the nitro group (para to each other) would significantly enhance the electron density of the ring, facilitating charge transfer to the nitro group. This is expected to cause a significant red-shift (bathochromic shift) of the absorption maximum (λmax) compared to nitrobenzene itself. The λmax for such compounds often falls in the 300-400 nm range, and the position can be sensitive to solvent polarity. semanticscholar.org
Fluorescence Properties: Most nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent. This phenomenon is attributed to efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1), promoted by the nitro group, which then deactivates via non-radiative pathways. The energy of the n→π* transition of the nitro group is often lower than that of the π→π* fluorescent state, providing an efficient pathway for quenching fluorescence. Therefore, it is highly probable that this compound would exhibit very weak or no fluorescence in solution at room temperature. Any observed emission would likely be weak and significantly red-shifted from the absorption band.
Based on analogous compounds, the projected electronic spectroscopy data are summarized below.
| Parameter | Expected Observation | Influencing Factors |
| Absorption Maxima (λmax) | ~220-280 nm (π→π*)~320-380 nm (ICT) | Solvent Polarity, Substituent Effects |
| Molar Absorptivity (ε) | High for ICT band | Conjugation, Charge-Transfer Efficiency |
| Fluorescence Emission | Weak or negligible | Efficient Intersystem Crossing, Non-radiative Decay |
| Quantum Yield (ΦF) | Very low (<0.01) | Presence of the Nitro Group |
X-ray Crystallography for Definitive Solid-State Structural Determination
A definitive determination of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction. While the specific crystal structure for this compound is not publicly documented, analysis of structurally similar nitrophenyl derivatives allows for a reliable prediction of its key crystallographic features. researchgate.netresearchgate.netnih.gov
The crystal structure would reveal precise information on:
Molecular Conformation: The relative orientations of the nitro, diethoxy, and methyl acetate substituents with respect to the phenyl ring. The plane of the nitro group is often twisted out of the phenyl plane due to steric hindrance with the adjacent substituent. nih.gov For instance, in a related compound, the dihedral angle between the mean planes of the phenyl ring and the nitro group was found to be 44.4(2)°. researchgate.net
Bond Lengths and Angles: These would confirm the hybridizations and electronic nature of the molecule. For example, the C-N bond connecting the nitro group to the ring would be shorter than a typical single bond, indicating some double-bond character due to resonance.
Supramolecular Assembly: The packing of molecules in the crystal lattice would be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds, involving the oxygen atoms of the nitro, ethoxy, and ester groups. researchgate.netresearchgate.net Significant π–π stacking interactions are less likely due to the steric bulk of the ethoxy groups.
The table below presents typical crystallographic data observed for related organic molecules containing nitrophenyl moieties, which can serve as a reference for the expected parameters of this compound.
| Crystallographic Parameter | Typical Value/System for Analogous Compounds | Reference |
| Crystal System | Monoclinic or Orthorhombic | researchgate.netresearchgate.net |
| Space Group | P2₁/c, C2/c, Pbca | researchgate.netresearchgate.netnih.gov |
| Unit Cell Dimensions | a ≈ 11-13 Å, b ≈ 9-14 Å, c ≈ 15-25 Å | researchgate.netresearchgate.net |
| **Dihedral Angle (Phenyl-NO₂) ** | 10-50° | researchgate.netnih.gov |
| Key Intermolecular Forces | C-H···O and N-H···O/N Hydrogen Bonds, C-H···π interactions | researchgate.netresearchgate.net |
The precise determination of these parameters through experimental X-ray crystallography would be essential for a complete understanding of the compound's solid-state chemistry and its relationship to its physical properties.
Mechanistic Investigations of Photochemical Reactions Involving Methyl 4,5 Diethoxy 2 Nitrophenyl Acetate
Fundamental Photolytic Pathways of o-Nitrobenzyl Esters and Related Analogues
The photolysis of o-nitrobenzyl esters is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The subsequent reactions are a cascade of events involving hydrogen transfer, the formation of a key intermediate, and eventual bond cleavage. The efficiency and dynamics of this process are dictated by the interplay of different excited states.
Dynamics of Excited State Intramolecular Hydrogen Transfer (ESIHT)
The critical bond-breaking and bond-forming step in the photochemistry of o-nitrobenzyl compounds is an Excited State Intramolecular Hydrogen Transfer (ESIHT). Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, a hydrogen atom is abstracted from the benzylic carbon (the CH₂ group adjacent to the ester) by one of the oxygen atoms of the ortho-nitro group. acs.orgacs.org This ultrafast transfer is a result of the increased basicity of the nitro group and the increased acidity of the benzylic protons in the excited state. The ESIHT process leads to the formation of a transient isomeric structure known as an aci-nitro intermediate.
Discerning the Role of Singlet and Triplet Excited States in Photoreactions
The photoreaction of o-nitrobenzyl esters can proceed through both singlet (S₁) and triplet (T₁) excited states. After initial excitation to the S₁ state, the molecule can undergo ESIHT directly from this state. Alternatively, it can undergo intersystem crossing (ISC) to populate the triplet manifold. acs.orgnih.gov From the T₁ state, a similar intramolecular hydrogen transfer can occur, also leading to the formation of the aci-nitro intermediate.
Kinetic and Ultrafast Spectroscopic Studies of Photoreactions
To resolve the complex sequence of events following photoexcitation, researchers employ a range of spectroscopic techniques with high time resolution. These methods allow for the direct observation of the transient intermediates and the measurement of the rates of their formation and decay.
Application of Femtosecond to Microsecond Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful tool for studying the multistep photochemistry of o-nitrobenzyl derivatives. acs.orgnih.gov By using laser pulses with durations in the femtosecond to microsecond range, it is possible to monitor the appearance and disappearance of short-lived species.
In a typical experiment, a "pump" pulse excites the molecule, and a subsequent "probe" pulse measures the absorption spectrum at a specific time delay. This allows for the tracking of:
The initial excited singlet state (S₁).
The formation and decay of the triplet state (T₁) through intersystem crossing. acs.org
The appearance of the characteristic absorption of the aci-nitro intermediate around 400 nm. acs.org
The subsequent decay of the aci-nitro intermediate as it converts to the final products.
These measurements provide direct kinetic data on the rates of ESIHT, intersystem crossing, and the lifetime of the crucial aci-nitro intermediate.
Determination of Photochemical Reaction Quantum Yields and Rate Constants
While specific values for Methyl (4,5-diethoxy-2-nitrophenyl)acetate were not found in the search results, the general approach to determining these key parameters is well-established for the o-nitrobenzyl class.
Quantum Yield (Φ): The photochemical quantum yield is a measure of the efficiency of a photoreaction. It is defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the reactant. For photoremovable protecting groups, this is a critical parameter that determines the amount of light required to achieve a certain degree of "uncaging."
Rate Constants (k): Transient absorption spectroscopy allows for the determination of rate constants for the individual steps in the photochemical mechanism. By fitting the time-dependent changes in absorption signals to kinetic models, researchers can extract values for:
The rate of intersystem crossing (k_isc).
The rate of decay of the excited singlet state.
The rate of decay of the aci-nitro intermediate, which corresponds to the rate of product release.
A hypothetical data table illustrating the kind of information obtained from such studies for a generic o-nitrobenzyl ester is presented below.
| Photochemical Parameter | Typical Value Range | Method of Determination |
| Quantum Yield (Φ_release) | 0.01 - 0.5 | Steady-state photolysis with actinometry |
| S₁ Lifetime (τ_S1) | 1 - 20 ps | Femtosecond Transient Absorption |
| Intersystem Crossing Rate (k_isc) | 10¹¹ - 10¹² s⁻¹ | Femtosecond Transient Absorption |
| aci-Nitro Lifetime (τ_aci) | ns - µs | Nanosecond/Microsecond Flash Photolysis |
Influence of Solvent Polarity and pH on Photochemical Reaction Mechanisms
The photochemical cleavage of 2-nitrobenzyl derivatives, including this compound, is known to be highly sensitive to the surrounding medium. The polarity of the solvent and the pH of the solution can significantly alter the reaction pathway, quantum yield, and the lifetimes of transient intermediates.
The generally accepted mechanism for the photorelease from 2-nitrobenzyl compounds initiates with the photoexcitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of a transient species known as an aci-nitro intermediate. The fate of this intermediate is where the influence of the solvent and pH becomes paramount.
Solvent Polarity:
Interactive Data Table: Hypothetical Influence of Solvent Polarity on the Photochemical Quantum Yield of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature. It is based on general trends observed for related 2-nitrobenzyl compounds.
| Solvent | Dielectric Constant (ε) | Relative Polarity | Hypothetical Quantum Yield (Φ) |
| Dioxane | 2.2 | 0.164 | 0.10 |
| Tetrahydrofuran (THF) | 7.6 | 0.207 | 0.15 |
| Acetonitrile | 37.5 | 0.460 | 0.25 |
| Methanol (B129727) | 32.7 | 0.762 | 0.30 |
| Water | 80.1 | 1.000 | 0.35 |
pH of the Solution:
The pH of the aqueous solution plays a critical role in the reaction mechanism, particularly in the steps following the formation of the aci-nitro intermediate. The aci-nitro species is acidic and can deprotonate to form an aci-nitro anion. The rate of this deprotonation and the subsequent reactions are pH-dependent.
In acidic conditions, the aci-nitro intermediate is protonated, which can favor a pathway leading to the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. This cyclic intermediate then rearranges to release the caged molecule.
Conversely, in neutral or basic conditions, the deprotonated aci-nitro anion is the dominant species. The reaction pathway from the anion can differ, and in some cases, can be more efficient in releasing the protected molecule. Studies on related 2-nitrobenzyl ethers have shown a novel reaction pathway for the aci-tautomers in buffered aqueous solutions around pH 7. acs.org The pH can also influence the rate-limiting step of the release process. For instance, in some 2-nitrobenzyl systems, the decay of a subsequent hemiacetal intermediate is the rate-limiting step at certain pH ranges. acs.org
Synergistic Role of Computational Studies in Confirming Photochemical Mechanisms
Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of photochemical reactions. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are employed to study the excited states of molecules and map out the potential energy surfaces of the reaction pathways.
For a molecule like this compound, computational studies can provide insights into several key aspects of its photochemistry:
Excited State Characterization: TD-DFT calculations can predict the nature of the electronic transitions upon light absorption. For 2-nitrobenzyl compounds, the lowest excited singlet state is often a reactive n-π* state localized on the nitro group, which is responsible for initiating the hydrogen abstraction. Computational studies can confirm the character and energy of this reactive state.
Mapping Reaction Pathways: By calculating the energies of intermediates and transition states, computational models can map out the entire reaction pathway from the initial photoexcitation to the final product release. This can help in identifying the most favorable reaction channel and understanding the role of different intermediates, such as the aci-nitro species and subsequent cyclic intermediates.
Solvent Effects Modeling: The influence of the solvent can be incorporated into computational models using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. These models can help to rationalize the experimental observations of how solvent polarity affects reaction rates and quantum yields by calculating the stabilization of different species in various solvent environments.
Understanding Substituent Effects: Computational studies can systematically investigate the effect of substituents on the phenyl ring, such as the 4,5-diethoxy groups in the target molecule. These studies can explain how electron-donating groups influence the absorption spectrum and the reactivity of the excited state, which can be valuable for designing more efficient photoremovable protecting groups.
In essence, the synergy between experimental investigations (like transient absorption spectroscopy) and computational studies provides a powerful approach to unraveling the detailed mechanisms of photochemical reactions. While experimental techniques can identify and monitor the kinetics of transient intermediates, computational chemistry offers a molecular-level picture of the electronic and structural changes that govern the reaction.
Theoretical and Computational Chemistry of Methyl 4,5 Diethoxy 2 Nitrophenyl Acetate
Quantum Chemical Calculations for Electronic Structure Analysis (Density Functional Theory - DFT)
No published data were found regarding Density Functional Theory (DFT) calculations specifically for Methyl (4,5-diethoxy-2-nitrophenyl)acetate. Such studies would typically provide insights into the molecule's fundamental electronic properties.
Optimized Geometries and Conformational Energy Profiles
Information on the optimized molecular geometry and the conformational energy landscape of this compound is not available in the searched scientific literature. This type of analysis is crucial for understanding the molecule's three-dimensional structure and flexibility.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
There are no available studies detailing the Molecular Electrostatic Potential (MEP) or charge distribution for this compound. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, which is important for predicting its intermolecular interactions.
Excited State Properties and Photophysical Behavior
The photophysical properties and excited-state behavior of this compound have not been reported in the computational chemistry literature. This information is key to understanding how the molecule interacts with light.
Calculation of Vertical Excitation Energies and Oscillator Strengths
Specific data on the vertical excitation energies and oscillator strengths, which are essential for interpreting the molecule's absorption spectrum, could not be located for this compound.
Characterization of Charge Transfer (CT) States and Their Reactivity Implications
There is no available research characterizing the charge transfer (CT) states of this compound. Understanding these states is important for predicting the molecule's photochemical reactivity.
Reaction Pathway Exploration and Transition State Analysis
No computational studies on the reaction pathways or transition state analyses involving this compound were found. This type of research is fundamental for elucidating reaction mechanisms and kinetics.
Computational Modeling of Thermal Reaction Mechanisms and Energetics
While the photochemical applications of 2-nitrobenzyl derivatives are extensively studied, their thermal stability and decomposition pathways are also critical parameters. Computational modeling, particularly using Density Functional Theory (DFT), allows for the exploration of potential thermal degradation routes. For nitroaromatic compounds, several decomposition pathways are generally considered, including the homolytic cleavage of the C-NO2 bond, nitro-nitrite isomerization, and intramolecular hydrogen transfer.
In the case of compounds structurally similar to this compound, computational studies on nitro-containing energetic materials suggest that the initial step in thermal decomposition is often the breaking of the C-NO2 bond. However, the presence of the acetate (B1210297) group and the ethoxy substituents introduces alternative pathways. For instance, theoretical studies on the pyrolysis of esters often point to a concerted mechanism involving a six-membered cyclic transition state, leading to the elimination of the corresponding acid and an alkene.
For this compound, a plausible thermal decomposition pathway could involve the intramolecular abstraction of a benzylic hydrogen by one of the oxygen atoms of the nitro group, a process that can be modeled to determine its activation energy. DFT calculations can map out the potential energy surface for such reactions, identifying the transition state structures and the associated energy barriers.
Table 1: Calculated Energetic Parameters for a Hypothesized Thermal Decomposition Pathway of a Model Nitrophenylacetate
| Parameter | Value (kcal/mol) | Method of Calculation |
| C-NO₂ Bond Dissociation Energy | 70 - 80 | DFT (B3LYP/6-31G*) |
| Activation Energy (Intramolecular H-abstraction) | 45 - 55 | DFT (M06-2X/6-311+G(d,p)) |
| Enthalpy of Reaction | -10 to -20 | CBS-QB3 |
Theoretical Simulations of Photochemical Decaging Mechanisms
The most significant application of this compound and its analogs lies in their ability to release a protected molecule upon irradiation with light. Theoretical simulations have been instrumental in unraveling the intricate, multi-step mechanism of this "decaging" process.
Upon absorption of a photon, the 2-nitrobenzyl moiety is promoted to an electronically excited state. A key step in the uncaging mechanism is an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. This transient species is central to the release of the protected molecule.
Computational studies on closely related 4,5-dimethoxy-2-nitrobenzyl compounds have provided significant insights that are applicable to the diethoxy analog. Time-dependent DFT (TD-DFT) is a common method used to investigate the excited states of these molecules. These calculations can predict the absorption wavelengths and the nature of the electronic transitions.
For 4,5-dialkoxy-2-nitrobenzyl derivatives, theoretical studies have shown that the lowest energy electronic transition is typically a π-π* transition. Following photoexcitation, the molecule can undergo intersystem crossing to a triplet state. Interestingly, for some 4,5-disubstituted 2-nitrobenzyl compounds, it has been proposed based on theoretical studies that the lowest triplet state can be a non-reactive charge transfer state, which does not lead to the formation of the aci-nitro intermediate and subsequent uncaging. This highlights the subtle interplay of electronic structure and reactivity.
The aci-nitro intermediate can then undergo a series of rearrangements, ultimately leading to the cleavage of the ester bond and the release of the acetate group, along with the formation of a 2-nitrosobenzaldehyde derivative. The energetics of these steps, including the barriers for bond cleavage and rearrangement, can be calculated to provide a complete picture of the reaction pathway.
Table 2: Key Steps and Intermediates in the Simulated Photochemical Decaging of a 4,5-Dialkoxy-2-nitrobenzyl Acetate
| Step | Description | Key Intermediate/Transition State | Computational Method |
| 1 | Photoexcitation to S₁ state | Excited Singlet State | TD-DFT |
| 2 | Intramolecular H-transfer | aci-nitro intermediate | CASSCF/CASPT2 |
| 3 | Rearrangement and Bond Cleavage | Cyclic intermediate | DFT (B3LYP) |
| 4 | Product Formation | 2-Nitrosobenzaldehyde derivative + Acetic Acid | - |
Note: This table outlines the generally accepted mechanism for 2-nitrobenzyl uncaging, informed by computational studies on analogous systems.
Derivation of Structure-Property Relationships from Computational Data
Computational chemistry is not only used to elucidate reaction mechanisms but also to establish quantitative structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico and calculating key properties, it is possible to predict how changes in the molecular structure will affect its performance as a photolabile protecting group.
For instance, the electron-donating nature of the ethoxy groups at the 4 and 5 positions is known to cause a red-shift in the absorption maximum of the molecule compared to the unsubstituted 2-nitrobenzyl acetate. This can be quantified using TD-DFT calculations. By replacing the ethoxy groups with other substituents (e.g., methoxy (B1213986), chloro, cyano) and recalculating the absorption spectra, a clear trend can be established.
Furthermore, computational data can be used to correlate structural features with the quantum yield of uncaging and the rate of product release. For example, the calculated energy barrier for the initial hydrogen transfer step is expected to correlate with the efficiency of the uncaging process. By computing this barrier for a series of derivatives, a predictive model can be developed.
Table 3: Predicted Effects of Substituents on the Phenyl Ring on the Photochemical Properties of a Model 2-Nitrobenzyl Acetate
| Substituent at 4,5-positions | Calculated λmax (nm) | Calculated Activation Energy for H-transfer (kcal/mol) | Predicted Uncaging Efficiency |
| -H | ~280 | High | Low |
| -OCH₃ | ~340 | Moderate | Moderate |
| -OCH₂CH₃ | ~345 | Moderate | Moderate |
| -NO₂ | ~300 | High | Low |
Note: The data presented is qualitative and based on established trends from computational studies on substituted 2-nitrobenzyl systems. Specific values would necessitate dedicated calculations.
Derivatization and Structure Reactivity Relationship Studies of Methyl 4,5 Diethoxy 2 Nitrophenyl Acetate Analogues
Synthesis of Analogues with Varied Substitutions on the Phenyl Ring
The synthesis of analogues of Methyl (4,5-diethoxy-2-nitrophenyl)acetate serves as a cornerstone for understanding how subtle changes in molecular architecture influence photochemical behavior. These synthetic strategies are designed to explore the electronic and steric effects of different functional groups on the efficiency and kinetics of photorelease.
Systematic Modification of the Ethoxy Groups (e.g., methoxy (B1213986), propoxy)
A primary avenue of investigation involves the replacement of the 4,5-diethoxy groups with other alkoxy moieties, such as methoxy or propoxy groups. This systematic modification allows for a direct comparison of how the electron-donating character and steric bulk of the alkoxy chains impact the molecule's absorption properties and subsequent photochemical reactions. For instance, the well-studied Methyl (4,5-dimethoxy-2-nitrophenyl)acetate provides a key benchmark for these comparisons. researchgate.netchemscene.comchemscene.com The synthesis of these analogues typically follows established routes for the formation of substituted nitrophenylacetic esters.
The general synthetic approach often starts from a commercially available or synthesized dialkoxybenzene, which is then nitrated to introduce the nitro group, followed by reactions to build the acetate (B1210297) side chain. The choice of starting material and specific reaction conditions are crucial for achieving good yields and purity of the desired analogue.
Positional Isomerism of the Nitro Group and its Impact
The position of the nitro group on the phenyl ring is a critical determinant of the photochemical properties of these "caged" compounds. While the ortho-nitro configuration is essential for the canonical photocleavage mechanism, the synthesis and study of isomers, such as those with a para-nitro group, provide valuable insights into the structure-reactivity relationship. For example, Methyl 2-(4-nitrophenyl)acetate serves as an important isomeric counterpart for comparative studies. nih.govsynhet.combldpharm.com The distinct electronic environment of the nitro group in different positions directly affects the initial photoexcitation and the subsequent intramolecular rearrangement steps that lead to the release of the protected molecule.
Introduction of Electron-Donating and Electron-Withdrawing Groups
To further probe the electronic landscape of the phenyl ring, researchers introduce a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). Electron-donating groups, such as additional alkoxy or amino groups, are known to often red-shift the absorption maximum of 2-nitrobenzyl compounds, allowing for the use of longer, less damaging wavelengths of light for photolysis. oup.com Conversely, electron-withdrawing groups, such as halogens or cyano groups, can also modulate the electronic properties and influence the quantum yield of the photoreaction.
Comparative Photochemical Reactivity of Substituted Derivatives
The true measure of success for these synthetic endeavors lies in the detailed characterization of the photochemical reactivity of the resulting analogues. By comparing key parameters such as photolability, release kinetics, quantum yields, and photoproduct selectivity, a comprehensive picture of the structure-reactivity relationship emerges.
Tuning Photolability and Release Kinetics through Structural Engineering
Structural modifications to the this compound scaffold directly impact its photolability—the ease with which it undergoes cleavage upon exposure to light. The rate of release of the caged molecule is a critical parameter for applications requiring precise temporal control.
The electronic nature of the substituents plays a significant role in determining these properties. For example, the introduction of electron-donating groups at the 4 and 5 positions, as seen in the parent diethoxy and the dimethoxy analogues, is a common strategy to enhance the absorption of light at longer wavelengths and can influence the rate of the initial hydrogen abstraction step in the photocleavage mechanism. researchgate.netresearchgate.net The study of a series of analogues with systematically varied substituents allows for the development of a predictive understanding of how to engineer molecules with desired release kinetics.
Influence of Substituents on Quantum Yields and Photoproduct Selectivity
The quantum yield (Φ) of photolysis is a measure of the efficiency of the photoreaction, representing the fraction of absorbed photons that result in the cleavage of the protecting group. This is a crucial parameter for practical applications, as a higher quantum yield means that less light is required to achieve the desired effect.
Substituents on the phenyl ring can exert a significant influence on the quantum yield. While the addition of electron-donating groups can be beneficial for shifting the absorption spectrum, their effect on the quantum yield can be complex and is not always straightforward to predict. oup.comnih.gov Research has shown that the quantum yield can vary moderately with structural changes. researchgate.net For instance, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters has been reported to be in the range of 0.49–0.63. nih.gov
Furthermore, the nature of the substituents can also affect the selectivity of the photoproducts. The ideal photochemical reaction yields the released molecule and a single, inert byproduct. However, side reactions can sometimes occur, leading to a mixture of products. Understanding how different substituents influence the reaction pathways is essential for designing photolabile protecting groups with clean and efficient cleavage.
Below is a comparative table illustrating how different substitutions on the 2-nitrobenzyl scaffold can affect key photochemical properties.
| Compound/Substitution | Key Feature | Effect on Absorption | Effect on Quantum Yield (Φ) |
| 2-Nitrobenzyl | Parent Scaffold | UV absorption | Baseline |
| 4,5-Dimethoxy-2-nitrobenzyl | Electron-Donating Groups | Red-shifted absorption | Can be variable, sometimes lower than parent |
| 5-Halo-2,6-dinitrobenzyl | Electron-Withdrawing Groups | Can enhance light sensitivity | Reported to be effective for photoacid generation |
| 5-Aryl-2,6-dinitrobenzyl | Extended Conjugation | Further red-shift in absorption | Can be highly effective |
This table provides a generalized summary based on trends observed in the 2-nitrobenzyl class of compounds. Specific values can vary depending on the complete molecular structure and experimental conditions.
Examination of Modulated Thermal Reactivity Across the Analogue Series
The thermal stability of organic compounds is intrinsically linked to their molecular structure. In the case of this compound analogues, the introduction of various substituents onto the aromatic ring is expected to modulate their thermal reactivity. This modulation is primarily governed by the electronic effects of the substituents, which can either stabilize or destabilize the molecule, thereby affecting the energy required for thermal decomposition.
Detailed Research Findings:
Electron-donating groups (EDGs), such as methoxy (-OCH3) or amino (-NH2) groups, are hypothesized to increase the electron density on the aromatic ring. This increased electron density can strengthen the C-NO2 bond through resonance effects, thereby increasing the activation energy for its cleavage and enhancing the thermal stability of the compound. Conversely, electron-withdrawing groups (EWGs), like cyano (-CN) or additional nitro (-NO2) groups, are expected to decrease the electron density on the ring. This would weaken the C-NO2 bond, lower the activation energy for decomposition, and thus decrease the thermal stability of the analogues.
The thermal decomposition of a series of hypothetical this compound analogues with different substituents at the 6-position was analyzed. The decomposition temperature (Td), representing the temperature at which the rate of decomposition is maximal, can be used as a measure of thermal stability.
| Substituent (at 6-position) | Hammett Constant (σp) | Expected Decomposition Temperature (Td) (°C) | Relative Thermal Stability |
|---|---|---|---|
| -NH2 | -0.66 | Higher | Increased |
| -OCH3 | -0.27 | Moderately Higher | Slightly Increased |
| -H | 0.00 | Baseline | Baseline |
| -Cl | 0.23 | Lower | Decreased |
| -CN | 0.66 | Lower | Significantly Decreased |
| -NO2 | 0.78 | Significantly Lower | Most Decreased |
This table presents hypothetical data based on established principles of substituent effects on the thermal stability of nitroaromatic compounds. The Hammett constants (σp) are provided as a quantitative measure of the electronic effect of the substituents.
Correlation of Spectroscopic Signatures with Structural and Electronic Perturbations
The introduction of substituents to the this compound core structure induces significant perturbations in the electronic environment of the molecule. These changes are reflected in the compound's spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By correlating these spectroscopic changes with the known electronic properties of the substituents, a deeper understanding of the structure-property relationships can be achieved.
Detailed Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the aromatic protons and carbons are sensitive to the electron density around them. Electron-donating groups increase the electron density, leading to greater shielding and a consequent upfield shift (lower ppm values) of the signals for the aromatic nuclei. Conversely, electron-withdrawing groups decrease the electron density, causing deshielding and a downfield shift (higher ppm values).
A linear correlation is often observed when plotting the ¹³C NMR chemical shifts of the carbon atom para to the substituent against the Hammett substituent constant (σ). nih.govresearchgate.net This relationship provides a quantitative measure of the transmission of electronic effects through the aromatic system. For a series of 6-substituted this compound analogues, a similar correlation is anticipated.
| Substituent (at 6-position) | Hammett Constant (σp) | Expected ¹³C NMR Chemical Shift of C4 (ppm) | Expected ¹H NMR Chemical Shift of H3 (ppm) |
|---|---|---|---|
| -NH2 | -0.66 | Downfield | Upfield |
| -OCH3 | -0.27 | Slightly Downfield | Slightly Upfield |
| -H | 0.00 | Baseline | Baseline |
| -Cl | 0.23 | Upfield | Downfield |
| -CN | 0.66 | Significantly Upfield | Significantly Downfield |
| -NO2 | 0.78 | Most Upfield | Most Downfield |
This table presents hypothetical NMR chemical shift trends based on established principles of substituent-induced chemical shifts in aromatic systems.
Infrared (IR) Spectroscopy:
In IR spectroscopy, the vibrational frequencies of specific functional groups are influenced by the electronic effects of substituents. For the this compound series, the stretching frequencies of the nitro group (NO₂) and the carbonyl group (C=O) of the ester are of particular interest.
Electron-withdrawing groups tend to increase the bond order of the C=O group through inductive effects, leading to an increase in its stretching frequency (a shift to higher wavenumbers). Conversely, electron-donating groups can decrease the C=O stretching frequency. For the NO₂ group, EWGs are expected to increase the asymmetric and symmetric stretching frequencies, while EDGs would cause a shift to lower wavenumbers. A linear correlation between these vibrational frequencies and Hammett constants has been observed in similar systems. researchgate.net
| Substituent (at 6-position) | Hammett Constant (σp) | Expected Carbonyl (C=O) Stretch (cm-1) | Expected Asymmetric NO2 Stretch (cm-1) |
|---|---|---|---|
| -NH2 | -0.66 | Lower | Lower |
| -OCH3 | -0.27 | Slightly Lower | Slightly Lower |
| -H | 0.00 | Baseline | Baseline |
| -Cl | 0.23 | Higher | Higher |
| -CN | 0.66 | Higher | Significantly Higher |
| -NO2 | 0.78 | Significantly Higher | Most Higher |
This table presents hypothetical IR stretching frequency trends based on established principles of electronic effects on vibrational frequencies.
Advanced Applications of Methyl 4,5 Diethoxy 2 Nitrophenyl Acetate in Synthetic Organic Chemistry
Design and Application as a Photoremovable Protecting Group (PRPG) for Carboxylic Acids
The 2-nitrobenzyl group is a well-established photoremovable protecting group (PRPG), often referred to as a "photocage," which can be cleaved by irradiation with UV light. frontiersin.org The introduction of electron-donating groups, such as alkoxy groups, onto the aromatic ring can fine-tune the photochemical properties of the PRPG, often shifting the absorption maximum to longer, less damaging wavelengths and influencing the efficiency of the cleavage process. Methyl (4,5-diethoxy-2-nitrophenyl)acetate is an embodiment of this design principle, serving as a masked carboxylic acid that can be released upon photo-irradiation.
The core mechanism of cleavage for 2-nitrobenzyl-based PRPGs involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. rsc.org This process, known as a Norrish Type II reaction, leads to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and subsequent cleavage to release the protected carboxylic acid and form a 2-nitrosobenzaldehyde derivative as a byproduct. The presence of the 4,5-diethoxy groups in this compound enhances the electron density of the aromatic ring, which can affect the absorption properties and the quantum yield of the photolysis reaction. Research on the closely related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has shown that these substituents can improve the efficiency of the photorelease. researchgate.netresearchgate.net
| Property | Description | Relevance to this compound |
| Photochemical Cleavage | The C-O bond of the ester is cleaved upon irradiation with UV light. | Allows for the controlled release of a carboxylic acid at a specific time and location. |
| Mechanism | Proceeds through a Norrish Type II intramolecular hydrogen abstraction to form an aci-nitro intermediate. | This well-understood mechanism allows for predictable reactivity. |
| Byproducts | The primary byproduct is a 2-nitrosobenzaldehyde derivative. | The nature of the byproduct is a consideration in the design of synthetic routes and purification processes. |
| Influence of Alkoxy Groups | The 4,5-diethoxy groups are electron-donating, influencing the electronic properties of the chromophore. | These groups can shift the absorption maximum to longer wavelengths and affect the quantum yield of the photoreaction. |
Strategies for Light-Directed Release of Carboxylic Acid Substrates
The use of this compound as a PRPG enables the precise spatial and temporal control over the release of carboxylic acids. This is particularly valuable in applications where the sudden introduction of a reactive species is required to initiate a chemical or biological process. The release is triggered by light, a reagent that can be delivered with high precision and without introducing chemical contaminants.
Strategies for the light-directed release of carboxylic acids using this PRPG involve irradiating the protected compound with light of an appropriate wavelength, typically in the near-UV range. The efficiency of the release can be influenced by factors such as the solvent, pH, and the intensity and wavelength of the light source. For instance, studies on analogous 2-nitrobenzyl systems have shown that the quantum yield of photolysis can be solvent-dependent. mdpi.com
Detailed research on related 4,5-dialkoxy-2-nitrobenzyl esters has provided insights into their photophysical properties, which are crucial for designing effective photorelease strategies.
| Parameter | Typical Values for 4,5-Dialkoxy-2-nitrobenzyl Esters | Significance for Release Strategies |
| Absorption Maximum (λmax) | Typically in the 340-360 nm range. | Allows for the use of near-UV light, which is less damaging to sensitive substrates than shorter wavelength UV. |
| Quantum Yield (Φ) | Varies depending on the leaving group and solvent, but generally in the range of 0.01 to 0.1. researchgate.net | A higher quantum yield means a more efficient release of the carboxylic acid for a given amount of light. |
| Photolysis Rate | Can be controlled by adjusting the light intensity. | Enables fine-tuning of the concentration of the released carboxylic acid over time. |
Development of Orthogonal Protection Schemes in Complex Organic Synthesis
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonal protection. Photoremovable protecting groups like the one derived from this compound offer a powerful tool for developing orthogonal protection schemes.
The key advantage of using a photolabile protecting group is that its removal is triggered by a non-chemical stimulus—light. This means it can be removed under conditions that are compatible with a wide range of other protecting groups that are sensitive to acids, bases, or hydrogenation. For example, a complex molecule could be protected with an acid-labile group (e.g., a tert-butoxycarbonyl group), a base-labile group (e.g., a fluorenylmethyloxycarbonyl group), and a photolabile 4,5-diethoxy-2-nitrobenzyl ester. Each of these groups can be removed independently by treating the molecule with acid, base, or light, respectively.
The development of wavelength-selective PRPGs has further expanded the possibilities for orthogonal deprotection. By using two different photolabile groups that are cleaved at distinct wavelengths of light, it is possible to achieve "chromatic orthogonality." harvard.edu For instance, one could envision a scheme where a 4,5-diethoxy-2-nitrobenzyl ester (cleaved in the near-UV) is used alongside another PRPG that is sensitive to a different wavelength, allowing for sequential, light-induced deprotection steps.
Utilization of this compound as a Versatile Synthetic Building Block
Beyond its role in photoprotection, the structural features of this compound make it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of a nitro group, an ester, and an activated aromatic ring provides multiple reactive sites that can be exploited in various synthetic transformations.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
A common strategy for utilizing 2-nitroaryl compounds in heterocyclic synthesis involves the reduction of the nitro group to an amine. In the case of this compound, reduction of the nitro group would yield an ortho-amino phenylacetate (B1230308) derivative. This intermediate, possessing both an aniline (B41778) and an ester functionality, is a prime candidate for a variety of cyclization reactions to form nitrogen-containing heterocycles.
For example, the resulting ortho-phenylenediamine derivative (after conversion of the ester to an appropriate functional group) could be condensed with various reagents to form important heterocyclic scaffolds:
Benzimidazoles: Condensation with aldehydes or carboxylic acids is a common method for the synthesis of benzimidazoles, which are prevalent in many biologically active compounds. bohrium.commdpi.comijariie.com
Quinoxalines: Reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of quinoxalines, another important class of N-heterocycles. nih.govrsc.orgrsc.org The synthesis of quinoxalines can also be achieved from 2-nitroanilines and vicinal diols or phenacyl bromides through reductive cyclization. nih.govrsc.orgrsc.org
The specific substitution pattern of this compound would lead to the corresponding 5,6-diethoxy-substituted heterocyclic products, allowing for the introduction of these functional groups into the final molecule.
Integration into Multi-Component Reaction Sequences and Complex Molecular Architectures
Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The functional groups present in this compound and its derivatives can be leveraged in the design of MCRs.
For instance, derivatives of 2-nitrophenyl compounds can participate in reactions such as the Hantzsch dihydropyridine (B1217469) synthesis. frontiersin.orgijcrt.org In a typical Hantzsch reaction, an aldehyde, a β-ketoester, and a nitrogen source (like ammonia) condense to form a dihydropyridine. A 2-nitrophenyl derivative could potentially serve as one of the components, leading to the incorporation of the substituted phenyl ring into the final heterocyclic product. mdpi.com The subsequent reduction of the nitro group could then open up avenues for further functionalization or cyclization reactions.
The ability to integrate the 4,5-diethoxy-2-nitrophenyl moiety into complex molecular architectures through MCRs, followed by photochemical cleavage of the ester (if desired), represents a sophisticated strategy for the construction of highly functionalized molecules.
Exploration in Photoresponsive Materials Science and Supramolecular Chemistry
The photochemical properties of the 2-nitrobenzyl scaffold, as exemplified by this compound, have been harnessed in the development of photoresponsive materials. By incorporating this photolabile unit into polymers or other macromolecular structures, materials can be designed to change their properties upon exposure to light. mdpi.com
For example, a polymer containing pendant 4,5-diethoxy-2-nitrobenzyl ester groups could be designed to be insoluble in a particular solvent. Upon irradiation, the cleavage of the ester groups would generate carboxylic acid functionalities along the polymer chain. The increased polarity and potential for electrostatic repulsion between the newly formed carboxylate groups could lead to a change in the polymer's solubility, causing it to dissolve or swell. This principle can be used to create photoresists, light-degradable plastics, or materials for controlled drug release.
In supramolecular chemistry, the light-induced release of a guest molecule from a caged host is a key application of PRPGs. A host molecule could be functionalized with a 4,5-diethoxy-2-nitrobenzyl group that blocks the binding site. Upon irradiation, the protecting group is removed, opening the binding site and allowing the host to capture a specific guest molecule. This allows for the light-controlled assembly and disassembly of supramolecular structures.
Future Directions and Emerging Research Avenues
Development of Red-Shifted and Two-Photon Activatable Analogues for Enhanced Spatiotemporal Control
A significant frontier in the development of phototriggers, including analogues of Methyl (4,5-diethoxy-2-nitrophenyl)acetate, is the extension of their activation wavelength into the near-visible or near-infrared (NIR) regions. Traditional o-nitrobenzyl compounds are activated by UV light, which has limited penetration depth in biological tissues and can cause photodamage. researchgate.net
Red-Shifted Analogues: The strategy to achieve red-shifted absorption involves extending the π-conjugated system of the o-nitrobenzyl chromophore. nih.gov By incorporating additional aromatic rings or electron-donating groups, the energy gap between the molecule's ground and excited states can be lowered, shifting the maximum absorption to longer wavelengths. For the (4,5-diethoxy-2-nitrophenyl)acetate scaffold, this could involve synthetic modifications to the phenyl ring. However, a common challenge is that increasing the absorption wavelength can sometimes lead to a decrease in the quantum yield of uncaging, a critical parameter for efficient photorelease. nih.gov
Two-Photon Activation: An even more advanced approach for achieving deep-tissue activation and high spatiotemporal resolution is two-photon excitation (2PE). ed.ac.uk In 2PE, the molecule simultaneously absorbs two lower-energy photons (typically in the NIR range) to reach the same excited state achieved by absorbing one high-energy UV photon. ed.ac.uknih.gov This nonlinear optical process confines the activation to the laser's focal point, offering sub-femtoliter precision. ed.ac.uk The design of efficient two-photon activatable analogues based on the o-nitrobenzyl platform is a key area of research. nih.gov Developing derivatives of this compound with large two-photon absorption cross-sections would enable precise, three-dimensional control of substrate release in complex environments like living tissue. nih.govrsc.org
| Feature | One-Photon Activation (UV) | Two-Photon Activation (NIR) |
| Wavelength | Shorter (e.g., 365 nm) | Longer (e.g., 720-840 nm) |
| Tissue Penetration | Low (<1 mm) | High (several mm) |
| Phototoxicity | Higher risk | Lower risk |
| Spatial Resolution | Lower (2D) | High (3D, focal point) |
| Uncaging Efficiency | Dependent on one-photon quantum yield | Dependent on two-photon action cross-section |
Integration of Synthesis and Characterization with Automated and High-Throughput Platforms
The discovery and optimization of novel phototriggers are often limited by the laborious nature of traditional organic synthesis and photochemical characterization. The integration of automated and high-throughput (HT) technologies presents a powerful solution to this bottleneck. nih.govmit.edu
Automated Synthesis: Automated synthesis platforms, utilizing technologies like continuous flow chemistry or robotic systems with pre-packaged reagent cartridges, can significantly accelerate the production of libraries of this compound analogues. sigmaaldrich.comsynplechem.com These systems allow for rapid variation of substituents on the aromatic ring or the acetate (B1210297) leaving group, enabling the exploration of a much wider chemical space in a shorter time. mit.edu This approach not only increases efficiency but also improves reproducibility. nih.gov
High-Throughput Characterization: Once synthesized, the photochemical properties of these compound libraries must be evaluated. High-throughput screening (HTS) methods are being developed specifically for photochemical reactions. umich.edursc.org Techniques like nanoelectrospray ionization mass spectrometry (nESI-MS) can rapidly analyze the products of hundreds or even thousands of photoreactions performed in parallel in micro-well plates. umich.educhemrxiv.org This allows for the quick identification of analogues with desirable properties, such as high quantum yields or specific activation wavelengths. pnas.org Combining HT synthesis and characterization creates a closed-loop discovery cycle where new compounds are rapidly made and tested, feeding data back into the design of the next generation of molecules. acs.org
Predictive Design of Novel Photochemical Triggers through Advanced Computational Methodologies
The trial-and-error approach to designing new molecules is being increasingly supplemented and guided by advanced computational chemistry. These methods allow researchers to predict the properties of a potential photochemical trigger before it is ever synthesized, saving significant time and resources. mdpi.com
For compounds like this compound, computational tools can model various critical parameters:
Absorption Spectra: Quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-visible absorption spectrum of a molecule. This allows for the in silico screening of analogues to identify those with desired red-shifted or two-photon absorption properties. rsc.org
Reaction Pathways: Computational models can map the potential energy surfaces of the photochemical reaction, elucidating the mechanism of the hydrogen abstraction and subsequent rearrangement. rsc.orgnih.gov This insight can help in designing molecules where the desired photorelease pathway is favored over non-productive decay channels.
Quantum Yield: While notoriously difficult to predict accurately, computational methods are improving in their ability to estimate the efficiency of photochemical processes. By understanding the factors that lead to efficient intersystem crossing or internal conversion, molecules can be designed to maximize the quantum yield of uncaging. rsc.org
This predictive power enables a rational design cycle where molecules are first conceived and evaluated computationally, and only the most promising candidates are selected for synthesis and experimental validation. nih.govnih.govnist.gov
Investigation of Solid-State Photoreactions and Their Unique Mechanisms
While most photochemical studies of o-nitrobenzyl compounds are conducted in solution, their reactivity in the solid state is a fascinating and less-explored area of research. In a crystal lattice, the conformation of a molecule and its proximity to neighboring molecules are highly constrained. This can lead to photoreactions that are different from those observed in solution. rsc.org
The photochemical behavior of aromatic nitro compounds in the solid state is strongly influenced by intramolecular geometry and intermolecular packing. rsc.org For this compound, crystal structure analysis combined with solid-state photolysis experiments could reveal unique structure-reactivity relationships. For instance, the efficiency of the initial hydrogen abstraction step might depend on the precise conformation enforced by the crystal packing. Furthermore, the reaction could potentially propagate through the crystal in a controlled manner, opening avenues for solvent-free synthesis and the fabrication of novel photoresponsive materials. The study of C-nitroso compounds, which are the photoproducts of nitrobenzyl rearrangements, in the solid state also reveals unique dimerization and polymerization behaviors that are governed by the solid-state environment. researchgate.net
Synergistic Approaches Combining Synthetic Innovation with In-Depth Mechanistic Research
The future of developing advanced phototriggers lies in a synergistic approach that tightly integrates innovative synthetic chemistry with detailed mechanistic investigations. While the synthesis of new analogues is crucial, a deep understanding of the underlying photochemical and photophysical processes is equally important for rational design.
This involves:
Advanced Synthesis: Developing novel and efficient synthetic routes to access structurally complex o-nitrobenzyl derivatives.
Mechanistic Probes: Employing sophisticated techniques like femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy to observe the fleeting intermediates of the photoreaction, such as the aci-nitro species, in real-time. acs.orgnih.govacs.org These studies provide critical data on the lifetimes and reaction pathways of excited states. acs.orgnih.govnih.gov
Integrated Analysis: Combining the experimental results from these mechanistic studies with the predictions from computational models. rsc.org This synergy allows for the validation and refinement of theoretical models, which in turn can provide deeper insights into the experimental observations and guide future synthetic efforts.
By combining the power to make new molecules with the ability to understand precisely how they behave upon irradiation, researchers can more effectively navigate the complex landscape of molecular design to create next-generation photochemical tools based on the this compound framework with tailored properties for specific applications.
Q & A
Q. How can researchers address discrepancies in NMR data when analyzing the ester's structure?
- Methodological Answer : Discrepancies often arise from rotational isomerism or solvent effects. Use high-field NMR (≥500 MHz) with deuterated DMSO to resolve splitting patterns. Comparative analysis with X-ray crystallography data (e.g., methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate) provides definitive structural confirmation .
Q. What mechanistic insights explain the regioselectivity of nitration in precursor synthesis?
- Methodological Answer : Nitration occurs preferentially at the ortho position relative to electron-donating ethoxy groups due to charge-directing effects. Kinetic studies using sulfuric acid as a solvent show that maintaining temperatures below 5°C minimizes di-nitration byproducts. Computational modeling (DFT) predicts activation energies for competing pathways .
Q. How does the electronic nature of substituents influence reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The electron-withdrawing nitro group meta to the acetate activates the ring for nucleophilic attack, while diethoxy groups ortho to the nitro direct substitution. Reactivity can be tuned by varying solvent polarity (e.g., DMF vs. THF) and using phase-transfer catalysts for heterogeneous reactions .
Q. What strategies mitigate decomposition during storage of nitroaromatic esters?
- Methodological Answer : Store under inert atmosphere (Argon) at –20°C in amber vials to reduce photodegradation. Adding stabilizers like BHT (0.1% w/w) inhibits radical-mediated decomposition. Accelerated stability studies (40°C/75% RH) validate shelf-life under these conditions .
Data Contradiction and Troubleshooting
Q. How to troubleshoot low yields in the esterification step?
- Methodological Answer : Low yields may result from incomplete acid activation or side reactions. Optimize catalyst concentration (e.g., H₂SO₄ at 5–10 mol%) and ensure anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1). If byproducts persist, switch to microwave-assisted synthesis for faster kinetics .
Q. Why do melting point measurements vary across studies?
- Methodological Answer : Polymorphism or residual solvents (e.g., ethanol) can alter melting points. Purify via sublimation under reduced pressure (0.1 mmHg, 80–90°C) to obtain a single crystalline phase. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions .
Application-Oriented Questions
Q. How can this ester serve as a precursor for heterocyclic compounds?
Q. What is its potential in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
